molecular formula C8H9BrO B150930 2-(Bromomethyl)benzyl alcohol CAS No. 74785-02-7

2-(Bromomethyl)benzyl alcohol

Cat. No.: B150930
CAS No.: 74785-02-7
M. Wt: 201.06 g/mol
InChI Key: JDBQNNKIOFSPOA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBQNNKIOFSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449243
Record name 2-(Bromomethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74785-02-7
Record name 2-(Bromomethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)benzyl alcohol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1.2 benzenedimethanol (1.41 g, 10 mmol), carbontetrabromide (3.648 g, 11 mmol), triphenylphosphine (2.885 g, 11 mmol) in dry methylene chloride (50 ml) was stirred at rt over 2 days under argon. The solvent was removed under reduced pressure and the residue chromotographed (flash silica gel, 1:1 t-butyl methyl ether: hexanes) to afford the title compound as a white solid. (0.99 g, 49%)
Quantity
1.41 g
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3.648 g
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2.885 g
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reactant
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50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1M BBr3 in CH2Cl2 (49.2 mL, 49.2 mmol) cooled at 0° C. was added dropwise over 45 minutes a solution of phthalan (17.40 g, 142.6 mmol) in CH2Cl2 (30 mL). After the addition, the mixture was heated to reflux (oil bath) for 1 hour, then cooled to room temperature and quenched with water (50 mL). The mixture was washed with H2O (100 mL), 50% saturated NaHCO3 (100 mL), H2O (100 mL), brine, dried (MgSO4) and concentrated in vacuo to give a brownish solid, which was crystallized from EtOAc/hexane to afford 16.442 g of the title compound of this step as a light yellow crystalline compound. The mother liquor was concentrated and the residue crystallized (EtOAc/hexane) to yield an additional 6.30 g of the title compound of this step (total amount of product: 22.742 g, 80% yield).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
49.2 mL
Type
solvent
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Quantity
17.4 g
Type
reactant
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Quantity
30 mL
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solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)benzyl alcohol
Reactant of Route 2
2-(Bromomethyl)benzyl alcohol
Reactant of Route 3
2-(Bromomethyl)benzyl alcohol
Reactant of Route 4
2-(Bromomethyl)benzyl alcohol
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)benzyl alcohol
Reactant of Route 6
2-(Bromomethyl)benzyl alcohol
Customer
Q & A

Q1: How does 2-(Bromomethyl)benzyl alcohol interact with 2-ethynylpyridine during polymerization, and what is the impact on the resulting polymer's structure?

A1: this compound acts as an initiator and a functional group modifier during the polymerization of 2-ethynylpyridine. The bromine atom in the bromomethyl group acts as a good leaving group, allowing the nucleophilic nitrogen of 2-ethynylpyridine to attack the benzylic carbon. This attack leads to the initiation of the polymerization and the incorporation of the (N-2-hydroxymethylbenzyl)pyridinium bromide unit into the polymer backbone []. This results in a conjugated polymer with ionic character due to the presence of the pyridinium bromide substituents.

Q2: How does the incorporation of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents, derived from this compound, affect the properties of the resulting polyacetylene derivative?

A2: The presence of (N-2-hydroxymethylbenzyl)pyridinium bromide substituents significantly influences the polymer's properties. Firstly, it introduces ionic character, which can enhance solubility in polar solvents. Secondly, it impacts the polymer's optical properties, as evidenced by the maximum absorption peak at 457 nm and a band gap of 2.15 eV []. Lastly, the incorporated units contribute to the polymer's electrochemical behavior, resulting in stable redox activity within a specific voltage range (−1.5 V to 1.5 V) [].

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